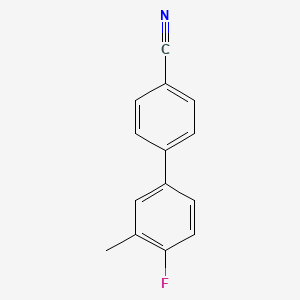
(3R,4S)-4-phenyloxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-4-Phenyloxolane-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a five-membered oxolane ring with a phenyl group attached to the fourth carbon and a carboxylic acid group at the third carbon. The stereochemistry of this compound is defined by the (3R,4S) configuration, which influences its reactivity and interaction with other molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-phenyloxolane-3-carboxylic acid typically involves the following steps:
Epoxidation of Alkenes: The initial step often involves the epoxidation of an alkene precursor using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid.
Ring-Opening Reactions: The resulting epoxide can undergo ring-opening reactions under acidic or basic conditions to form the oxolane ring.
Stereoselective Reactions: The stereochemistry is controlled through the use of chiral catalysts or reagents to ensure the (3R,4S) configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation and ring-opening processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields .
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxolane derivatives.
科学研究应用
(3R,4S)-4-Phenyloxolane-3-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3R,4S)-4-phenyloxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The (3R,4S) configuration plays a crucial role in determining the binding affinity and specificity of the compound . The oxolane ring and phenyl group contribute to the overall molecular recognition and interaction with biological targets .
相似化合物的比较
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with (3R,4S)-4-phenyloxolane-3-carboxylic acid.
Homoisoflavonoids: These compounds, such as sappanol and episappanol, also feature a five-membered ring structure with phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an oxolane ring and a carboxylic acid group. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds .
属性
CAS 编号 |
1268521-40-9 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m1/s1 |
InChI 键 |
RUOOGZAGKZOJQK-ZJUUUORDSA-N |
SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
手性 SMILES |
C1[C@@H]([C@H](CO1)C(=O)O)C2=CC=CC=C2 |
规范 SMILES |
C1C(C(CO1)C(=O)O)C2=CC=CC=C2 |
同义词 |
(3R,4S)-4-phenyloxolane-3-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)
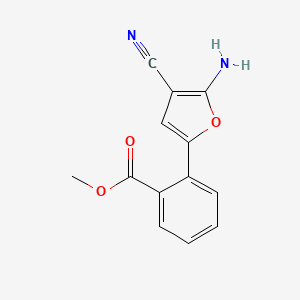
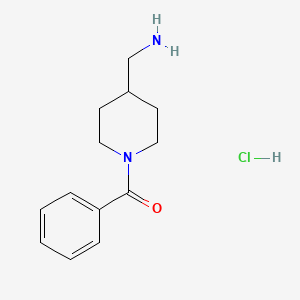
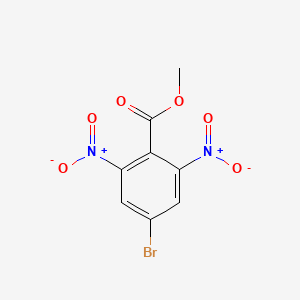
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572004.png)
![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)
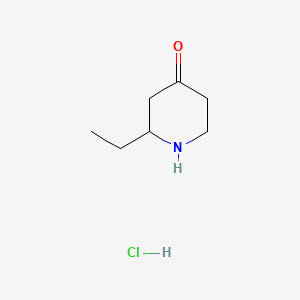
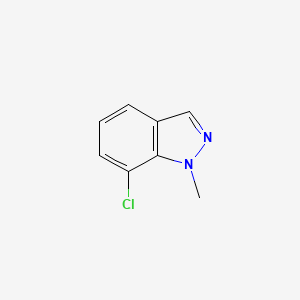


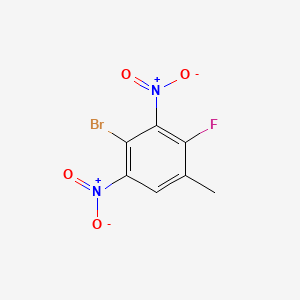
![2-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B572014.png)
